molecular formula C11H9N3O2S B11994541 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine

1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine

Cat. No.: B11994541
M. Wt: 247.28 g/mol
InChI Key: LICFAVLGOUPWAT-XYOKQWHBSA-N
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Description

1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine is an organic compound that features a nitrophenyl group and a thienylmethylene group connected by a hydrazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine can be synthesized through the condensation reaction between 4-nitrobenzaldehyde and 2-thiophenecarboxaldehyde with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-nitrobenzaldehyde+2-thiophenecarboxaldehyde+hydrazine hydrateThis compound\text{4-nitrobenzaldehyde} + \text{2-thiophenecarboxaldehyde} + \text{hydrazine hydrate} \rightarrow \text{this compound} 4-nitrobenzaldehyde+2-thiophenecarboxaldehyde+hydrazine hydrate→this compound

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The hydrazine linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe for studying enzyme activities and interactions.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thienylmethylene group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-2-(2-furylmethylene)hydrazine: Similar structure but with a furan ring instead of a thiophene ring.

    1-(4-Nitrophenyl)-2-(2-pyridylmethylene)hydrazine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness: 1-(4-Nitrophenyl)-2-(2-thienylmethylene)hydrazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to furan and pyridine analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]aniline

InChI

InChI=1S/C11H9N3O2S/c15-14(16)10-5-3-9(4-6-10)13-12-8-11-2-1-7-17-11/h1-8,13H/b12-8+

InChI Key

LICFAVLGOUPWAT-XYOKQWHBSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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